4-Bromo-2,3-dihydro-1H-inden-1-ol
Overview
Description
4-Bromo-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of indan, featuring a hydroxyl group at the first position
Mechanism of Action
Target of Action
It is known that indole derivatives, which include compounds similar to 4-bromo-2,3-dihydro-1h-inden-1-ol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method includes the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form 2,3-dihydro-1H-inden-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Major Products
Oxidation: 4-Bromo-2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-Dihydro-1H-inden-1-ol.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,3-Dihydro-1H-inden-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2,3-dihydro-1H-inden-1-ol: Chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromo-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQQZNOSYBFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537048 | |
Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16657-10-6 | |
Record name | 4-Bromoindan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16657-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-1-INDANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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